Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivativesThe presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique properties to the compound, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetone for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases (CDKs) and glutaminase, which are involved in cell cycle regulation and metabolism, respectively. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)acetate: Similar structure but with a methoxy group, which may impart different biological activities.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Contains a sulfide linkage, which may affect its solubility and reactivity.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring, which may provide different pharmacological properties.
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
ethyl 2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)8-10-15-16-13(20-10)14-12(18)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,16,18) |
InChI Key |
YHLYXPUXNXASDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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